Sanggenon C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

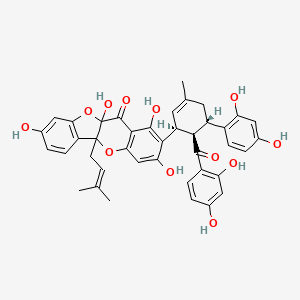

Sanggenon C is a natural flavonoid compound found in the stem bark of the mulberry tree (Morus species). It is known for its diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, antithrombotic, and immune-modulatory properties . This compound has attracted significant attention due to its potential therapeutic applications in various fields of science and medicine.

Wissenschaftliche Forschungsanwendungen

Medizin: This compound zeigt Antikrebs-Eigenschaften, indem es die Apoptose in Kolonkrebszellen induziert, und zwar durch Hemmung der Stickstoffmonoxidproduktion und Aktivierung des mitochondrialen Signalwegs.

Wirkmechanismus

This compound entfaltet seine Wirkungen über verschiedene molekulare Zielstrukturen und Signalwege:

Entzündungshemmend: This compound hemmt die Aktivierung des Kernfaktors-Kappa B (NF-kappaB) und die Expression von Adhäsionsmolekülen, wodurch Entzündungen reduziert werden.

Neuroprotektiv: Es reguliert den RhoA-ROCK-Signalweg, um Entzündungen und oxidativen Stress bei ischämisch-reperfusionsschäden im Gehirn zu hemmen.

Wirkmechanismus

Sanggenon C, also known as Sanggenone C, is a natural flavonoid extracted from Cortex Mori (Sang Bai Pi). It has been reported to possess anti-inflammatory and antioxidant properties .

Target of Action

this compound primarily targets the RhoA-ROCK signaling pathway , the calcineurin/NFAT2 pathway , and the ERK signaling pathway . These pathways play crucial roles in inflammation, oxidative stress, and apoptosis.

Mode of Action

this compound interacts with its targets by inhibiting their activity. It downregulates the expression of RhoA/ROCK signaling-related proteins , suppresses the calcineurin/NFAT2 pathway , and blocks the ERK signaling pathway . These interactions result in a reduction of inflammation, oxidative stress, and cell apoptosis.

Biochemical Pathways

The RhoA-ROCK, calcineurin/NFAT2, and ERK signaling pathways are the primary biochemical pathways affected by this compound. By inhibiting these pathways, this compound reduces inflammation and oxidative stress, and induces apoptosis .

Pharmacokinetics

It is known that this compound is administered intragastrically in animal models

Result of Action

this compound’s action results in significant amelioration of neurologic impairment, brain edema, and cerebral infarction post middle cerebral artery occlusion-reperfusion in rats . It also inhibits the formation and function of osteoclasts . Furthermore, it has been found to inhibit TNF-alpha and IL-1beta induced adhesion of polymorphonuclear leukocyte to human synovial cells .

Action Environment

The action of this compound can be influenced by environmental factors such as hypoxia . In hypoxic conditions, this compound has been reported to possess anti-inflammatory and antioxidant properties . .

Biochemische Analyse

Biochemical Properties

Sanggenon C plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of calcineurin/NFAT2, a protein phosphatase involved in cardiac hypertrophy and fibrosis . Additionally, this compound inhibits the ERK signaling pathway, which is essential for cell proliferation and survival . By blocking this pathway, this compound induces apoptosis in cancer cells. Furthermore, this compound suppresses the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune responses . This inhibition leads to reduced expression of inducible nitric oxide synthase (iNOS) and decreased production of nitric oxide (NO), which are critical mediators of inflammation .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cancer cells, this compound induces apoptosis by increasing the production of reactive oxygen species (ROS) and inhibiting the expression of iNOS . This leads to the activation of the mitochondrial apoptosis pathway, characterized by the downregulation of Bcl-2 protein expression . In addition, this compound has been shown to inhibit the proliferation of colon cancer cells and induce cell cycle arrest in the G0-G1 phase . In neuronal cells, this compound ameliorates cerebral ischemia-reperfusion injury by reducing inflammation, oxidative stress, and cell apoptosis through the regulation of the RhoA-ROCK signaling pathway .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions and pathways. This compound binds to and inhibits the activity of calcineurin/NFAT2, leading to the suppression of cardiac hypertrophy and fibrosis . It also blocks the ERK signaling pathway, which results in the inhibition of mitochondrial fission and induction of apoptosis in cancer cells . Furthermore, this compound inhibits the activity of NF-κB, reducing the expression of iNOS and the production of NO . This inhibition of NF-κB activity also leads to decreased expression of cell adhesion molecules, such as VCAM-1, and reduced inflammation . Additionally, this compound modulates the expression of death-associated protein kinase 1 (DAPK1) by controlling its ubiquitination and degradation, further contributing to its pro-apoptotic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability and maintains its biological activity under various conditions. Its long-term effects on cellular function have been studied in both in vitro and in vivo models. In colorectal cancer cells, this compound induces apoptosis and inhibits cell proliferation in a dose-dependent manner . In neuronal cells, this compound provides neuroprotective effects by reducing inflammation and oxidative stress over time . These studies suggest that this compound remains effective and stable over extended periods, making it a promising candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a zebrafish model of osteoporosis, this compound was found to stimulate osteoblastic proliferation and differentiation, inhibit osteoclastic resorption, and ameliorate prednisone-induced osteoporosis in a dose-dependent manner . Higher doses of this compound resulted in increased mineralization of the vertebrate column, suggesting its potential to reverse bone loss . At high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the mitochondrial apoptosis pathway and the RhoA-ROCK signaling pathway. In cancer cells, this compound increases the production of ROS and inhibits the expression of iNOS, leading to the activation of the mitochondrial apoptosis pathway . This pathway involves the downregulation of Bcl-2 protein expression and the induction of cell death. In neuronal cells, this compound regulates the RhoA-ROCK signaling pathway, reducing inflammation and oxidative stress . These metabolic pathways highlight the diverse mechanisms through which this compound exerts its biological effects.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. In cancer cells, this compound is distributed to the mitochondria, where it induces apoptosis by inhibiting mitochondrial fission . In neuronal cells, this compound is localized to the cytoplasm and nucleus, where it regulates the expression of genes involved in inflammation and oxidative stress . The transport and distribution of this compound within cells and tissues are critical for its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. In cancer cells, this compound is primarily localized to the mitochondria, where it inhibits mitochondrial fission and induces apoptosis . This localization is essential for its pro-apoptotic effects and its ability to inhibit cell proliferation. In neuronal cells, this compound is found in the cytoplasm and nucleus, where it regulates the expression of genes involved in inflammation and oxidative stress . The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are crucial for its biological activity and therapeutic potential.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Sanggenon C ist ein Diels-Alder-Addukt, das biosynthetisch aus der intermolekularen [4+2]-Cycloaddition von Dienophilen (hauptsächlich Chalconen) und Dehydroprenylphenol-Dienen gewonnen wird . Das Gemisch der Endo-Cycloaddukte wird nacheinander mit wässriger Natriumhydrogencarbonat- und Triethylamin-Trihydrofluoridlösung behandelt, um ein Gemisch aus this compound und Sanggenon O in einer kombinierten Ausbeute von 36% über drei Schritte zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet hauptsächlich die Extraktion aus natürlichen Quellen, wie z. B. der Rinde des Maulbeerbaums. Der Extraktionsprozess umfasst Lösemittelextraktion, Reinigung und Kristallisation, um die reine Verbindung zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Sanggenon C unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: This compound zeigt antioxidative Eigenschaften, indem es freie Radikale abräumt und oxidativen Stress hemmt.

Reduktion: Es kann Reduktionsreaktionen eingehen, obwohl genaue Details zu Reduktionsreaktionen begrenzt sind.

Substitution: This compound kann an Substitutionsreaktionen teilnehmen, insbesondere in Gegenwart bestimmter Reagenzien und Bedingungen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Reagenzien sind Wasserstoffperoxid und andere Oxidationsmittel.

Reduktion: Als Reduktionsmittel können beispielsweise Natriumborhydrid verwendet werden.

Substitution: Verschiedene Nucleophile und Elektrophile können unter geeigneten Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So können Oxidationsreaktionen zu oxidierten Derivaten von this compound führen, während Substitutionsreaktionen zu substituierten Flavonoidderivaten führen können .

Vergleich Mit ähnlichen Verbindungen

Sanggenon C wird mit anderen ähnlichen Verbindungen verglichen, z. B. mit:

Sanggenon D: Sowohl this compound als auch Sanggenon D sind Diels-Alder-Addukte mit antioxidativen Eigenschaften.

Kuwanon C und Kuwanon G: Diese Verbindungen werden ebenfalls aus dem Maulbeerbaum isoliert und weisen ähnliche biologische Aktivitäten auf, darunter Antikrebs- und entzündungshemmende Eigenschaften.

This compound zeichnet sich durch seine einzigartige Kombination von biologischen Aktivitäten und seinen potenziellen therapeutischen Anwendungen in verschiedenen Bereichen der Wissenschaft und Medizin aus.

Eigenschaften

CAS-Nummer |

80651-76-9 |

|---|---|

Molekularformel |

C40H36O12 |

Molekulargewicht |

708.7 g/mol |

IUPAC-Name |

(5aR,10aS)-2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one |

InChI |

InChI=1S/C40H36O12/c1-18(2)10-11-39-27-9-6-22(43)16-31(27)52-40(39,50)38(49)35-32(51-39)17-30(46)34(37(35)48)26-13-19(3)12-25(23-7-4-20(41)14-28(23)44)33(26)36(47)24-8-5-21(42)15-29(24)45/h4-10,13-17,25-26,33,41-46,48,50H,11-12H2,1-3H3/t25-,26+,33-,39-,40-/m1/s1 |

InChI-Schlüssel |

XETHJOZXBVWLLM-HUKCQOFTSA-N |

SMILES |

O=C1C(OC2=CC(O)=CC=C23)(O)C3(C/C=C(C)\C)OC4=C1C(O)=C([C@@H]5[C@H](C(C6=CC=C(O)C=C6O)=O)[C@@H](C7=CC=C(O)C=C7O)CC(C)=C5)C(O)=C4 |

Isomerische SMILES |

CC1=C[C@@H]([C@@H]([C@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)O[C@@]6(C7=C(C=C(C=C7)O)O[C@@]6(C5=O)O)CC=C(C)C)O |

Kanonische SMILES |

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)O)CC=C(C)C)O |

Aussehen |

Solid powder |

Key on ui other cas no. |

80651-76-9 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

cathayanon E sanggenon C sanggenone C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.